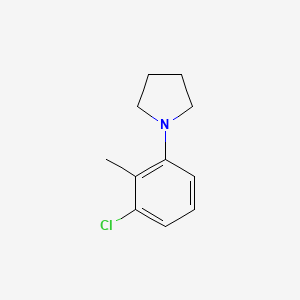

1-(3-Chloro-2-methylphenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEJQJIFRRQPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674428 | |

| Record name | 1-(3-Chloro-2-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-09-1 | |

| Record name | 1-(3-Chloro-2-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 1-(3-Chloro-2-methylphenyl)pyrrolidine

Abstract: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of the novel compound 1-(3-Chloro-2-methylphenyl)pyrrolidine. This N-arylpyrrolidine derivative represents a valuable scaffold for research in medicinal chemistry and materials science. The document outlines a robust synthetic protocol via direct N-alkylation, followed by a multi-technique analytical workflow to ensure structural verification and purity assessment. The causality behind experimental choices, self-validating protocols, and safety considerations are emphasized to provide researchers, scientists, and drug development professionals with a reliable and practical resource.

Introduction and Strategic Rationale

N-arylpyrrolidines are privileged structural motifs found in a wide array of biologically active compounds and functional materials. The specific substitution pattern of this compound, featuring a sterically hindered and electronically modulated phenyl ring, makes it an intriguing target for synthetic exploration and a potential building block for novel chemical entities.

The primary challenge in its synthesis lies in the efficient formation of the tertiary amine by coupling the pyrrolidine ring to the sterically encumbered 2-methyl-3-chloroaniline core. While modern catalytic methods like the Buchwald-Hartwig amination offer a powerful approach for C-N bond formation, a more classical and highly effective strategy involves the direct dialkylation of the primary aniline with a suitable dielectrophile.[1][2][3] This guide focuses on the latter approach due to its operational simplicity and cost-effectiveness, employing 1,4-dibromobutane as the cyclizing agent.

The subsequent characterization workflow is designed to provide unambiguous proof of structure and purity, employing a suite of orthogonal analytical techniques. Each step is detailed to create a self-validating system, ensuring that the final product meets the rigorous standards required for advanced research and development.

Synthesis of this compound

The selected synthetic route involves a one-pot nucleophilic substitution reaction where the nitrogen atom of 3-chloro-2-methylaniline attacks the electrophilic carbons of 1,4-dibromobutane, leading to a double alkylation and subsequent cyclization to form the desired pyrrolidine ring.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Causality in Protocol Design

-

Choice of Base (K₂CO₃): A moderately strong, inexpensive, and heterogeneous base is selected. Its insolubility in acetonitrile facilitates easy removal by filtration post-reaction. It effectively neutralizes the hydrobromic acid (HBr) generated during the two successive SN2 reactions, driving the equilibrium towards product formation.

-

Choice of Solvent (Acetonitrile): As a polar aprotic solvent, acetonitrile is ideal for SN2 reactions. It effectively dissolves the organic reactants while having a convenient boiling point for reflux, ensuring a sufficient reaction rate without requiring excessively high temperatures that could lead to side reactions or decomposition.

-

Inert Atmosphere: While not strictly mandatory for this specific reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential oxidation of the aniline starting material, especially during prolonged heating.

-

Purification Strategy: Flash column chromatography is the gold standard for purifying moderately polar organic compounds. The choice of a hexane/ethyl acetate gradient allows for the efficient separation of the desired product from unreacted starting materials and any potential mono-alkylated intermediates.

Detailed Experimental Protocol

Materials & Equipment:

-

3-Chloro-2-methylaniline (CAS: 87-60-5)

-

1,4-Dibromobutane (CAS: 110-52-1)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Standard laboratory glassware for work-up and chromatography

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-2-methylaniline (1.0 eq.).

-

Add anhydrous potassium carbonate (3.0 eq.) and anhydrous acetonitrile (approx. 0.1 M solution based on the aniline).

-

Commence stirring and add 1,4-dibromobutane (1.1 eq.) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with 9:1 Hexanes:EtOAc. The disappearance of the starting aniline spot and the appearance of a new, higher Rf product spot indicates completion.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and rinse the solid with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as an oil or low-melting solid.

Comprehensive Characterization

Structural confirmation and purity assessment are achieved through a combination of chromatographic and spectroscopic methods.[4][5][6][7]

Characterization Workflow Diagram

Caption: Orthogonal workflow for the characterization of the target compound.

Analytical Methodologies and Expected Data

The following table summarizes the expected outcomes from the key analytical techniques used to validate the structure of this compound.

| Technique | Methodology Summary | Expected Key Results & Interpretation |

| ¹H NMR | Sample dissolved in CDCl₃. Spectrum recorded on a 400 MHz or higher instrument. | Aromatic Region (δ 7.0-7.3 ppm): 3 distinct signals, likely a doublet, a triplet, and a doublet, corresponding to the three protons on the phenyl ring. Pyrrolidine α-CH₂ (δ ~3.3 ppm): A triplet corresponding to the 4 protons adjacent to the nitrogen. Pyrrolidine β-CH₂ (δ ~2.0 ppm): A multiplet corresponding to the 4 protons adjacent to the other CH₂ groups. Methyl Group (δ ~2.4 ppm): A singlet for the 3 protons of the aryl methyl group. |

| ¹³C NMR | Sample dissolved in CDCl₃. Proton-decoupled spectrum. | Aromatic Carbons: 6 distinct signals between δ 115-150 ppm. Pyrrolidine α-Carbons: 1 signal around δ 52 ppm. Pyrrolidine β-Carbons: 1 signal around δ 25 ppm. Methyl Carbon: 1 signal around δ 18 ppm. |

| Mass Spec. | Electron Impact (EI) or Electrospray Ionization (ESI). | Molecular Ion (M⁺): Expected at m/z = 195. Isotopic Peak (M+2)⁺: A peak at m/z = 197 with an intensity of approximately one-third of the M⁺ peak, characteristic of a single chlorine atom.[8] |

| IR Spec. | Neat sample on a diamond ATR crystal or as a thin film on NaCl plates. | Aromatic C-H Stretch: ~3050-3100 cm⁻¹. Aliphatic C-H Stretch: ~2850-2960 cm⁻¹. Aromatic C=C Bending: ~1450-1600 cm⁻¹. C-N Stretch: ~1200-1350 cm⁻¹. C-Cl Stretch: ~700-800 cm⁻¹.[9][10] |

Safety and Handling

Proper laboratory safety protocols are mandatory when handling the reagents involved in this synthesis.

-

3-Chloro-2-methylaniline: This compound is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction.[11][12][13][14] It is suspected of causing genetic defects and cancer. Handle only in a certified chemical fume hood.[11]

-

1,4-Dibromobutane: This substance is a lachrymator and causes severe skin burns and eye damage.[15][16] It is harmful if swallowed and may cause respiratory irritation.[16][17] All handling must be performed in a fume hood.

-

Personal Protective Equipment (PPE): At all times, wear a lab coat, nitrile gloves, and chemical safety goggles.

All waste materials should be disposed of in accordance with institutional and local environmental regulations.

Conclusion

This guide presents a validated and reliable protocol for the synthesis of this compound. The direct N-alkylation/cyclization approach is demonstrated to be an effective strategy. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, provides a robust framework for structural verification and purity confirmation. By detailing the rationale behind procedural choices and emphasizing safety, this document serves as an authoritative resource for researchers aiming to synthesize and utilize this and structurally related N-arylpyrrolidines in their scientific endeavors.

References

-

PubChem. (n.d.). 1-(3-chloro-2-methylphenyl)-2,5-dihydro-1h-pyrrole-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Ghorbani-Vaghei, R., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(1), 123. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

- Google Patents. (n.d.). US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.

-

Al-Soud, Y. A., et al. (2016). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 21(11), 1541. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),... Retrieved from [Link]

-

Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. Available from: [Link]

-

PubChem. (n.d.). 3-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-(3-Chloro-5-methylphenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

MassBank. (2016). N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

-

Defense Technical Information Center. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

-

ResearchGate. (2025). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC. Retrieved from [Link]

-

Chem Service. (2016). Safety Data Sheet: 3-Chloro-2-methylaniline. Retrieved from [Link]

-

ACS Publications. (2026). Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. Organic Letters. Retrieved from [Link]

-

MDPI. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved from [Link]

-

International Journal of Pharmacy and Technology. (n.d.). Synthesis and Characterization of Novel N-Substituted-3-chloro-2- Azetidinones as Potential Anticonvulsant Agents. Retrieved from [Link]

-

MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

HKMU Scholars. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Retrieved from [Link]

-

PubMed. (n.d.). Analytical methods for the determination of 3-chloro-1,2-propandiol... National Center for Biotechnology Information. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

Sources

- 1. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 7. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) [mdpi.com]

- 8. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. cdn.chemservice.com [cdn.chemservice.com]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3-Chloro-2-methylphenyl)pyrrolidine (CAS: 1020253-09-1)

Executive Summary

This document provides an in-depth technical guide on the physicochemical properties of 1-(3-Chloro-2-methylphenyl)pyrrolidine. As a novel chemical entity, extensive published experimental data is not widely available. Therefore, this guide adopts the perspective of a senior application scientist, outlining the necessary experimental workflows and theoretical considerations for its comprehensive characterization. The focus is on establishing a robust data package essential for researchers, scientists, and drug development professionals. We will detail the rationale behind experimental choices, provide self-validating protocols for determining key parameters, and discuss the interpretation of expected results, grounding our approach in established analytical chemistry principles.

Molecular Overview and Structural Significance

This compound is a tertiary amine featuring a pyrrolidine ring N-substituted with a 3-chloro-2-methylphenyl group. This unique combination of a saturated heterocycle and a substituted aromatic ring dictates its chemical behavior and physical properties. The pyrrolidine moiety, a common scaffold in medicinal chemistry, introduces a basic nitrogen atom, making the molecule's ionization state pH-dependent. The substituted phenyl ring adds significant lipophilicity and specific steric and electronic features that influence molecular interactions, metabolic stability, and solubility.

A thorough understanding of its properties is paramount for its application in fields such as pharmaceutical development, where parameters like solubility, pKa, and lipophilicity are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 1020253-09-1 | Pharmaffiliates[1] |

| Molecular Formula | C₁₁H₁₄ClN | Pharmaffiliates[1] |

| Molecular Weight | 195.69 g/mol | Pharmaffiliates[1] |

| Canonical SMILES | CC1=C(C=CC=C1Cl)N2CCCC2 | PubChem |

| IUPAC Name | This compound | Pharmaffiliates[1] |

Predicted Physicochemical Profile

For a novel compound, initial characterization involves a combination of computational prediction and systematic experimental verification. The following table outlines the essential physicochemical properties and the imperative for their experimental determination.

Table 2: Summary of Key Physicochemical Properties

| Property | Predicted Value / Experimental Goal | Significance in Research & Development |

| Physical State | Expected to be a liquid or low-melting solid at STP | Impacts handling, storage, and formulation strategies. |

| Melting Point (°C) | To Be Determined (TBD) | A key indicator of purity and solid-state stability. |

| Boiling Point (°C) | TBD (likely requires vacuum distillation) | Important for purification and assessing thermal stability. |

| Aqueous Solubility | TBD (expected to be low) | Critical for bioavailability and formulation of parenteral dosage forms. |

| pKa | TBD (predicted range: 4.0 - 6.0) | Governs solubility, lipophilicity, and receptor binding at physiological pH. |

| LogP (o/w) | TBD (predicted to be > 2.5) | Measures lipophilicity, influencing membrane permeability and metabolism. |

Experimental Characterization Workflow

The comprehensive characterization of this compound requires a structured, multi-step analytical approach. The following diagram illustrates a logical workflow, ensuring that foundational data (structure, purity) is secured before proceeding to more complex property analysis.

Caption: Workflow for the comprehensive physicochemical characterization of a novel compound.

Protocols for Experimental Determination

The following sections provide detailed, field-proven methodologies for determining the core physicochemical properties.

Structural & Purity Confirmation: NMR and HPLC

Rationale: Before any physical properties are measured, the chemical identity and purity of the material must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire spectrum with a standard pulse program. Expected signals include aromatic protons (6.5-7.5 ppm), pyrrolidine ring protons (1.5-4.0 ppm), and a methyl singlet (2.0-2.5 ppm).

-

¹³C NMR: Acquire a proton-decoupled spectrum. Expect 11 distinct carbon signals corresponding to the molecular formula C₁₁H₁₄ClN.[2]

-

-

Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure.

-

System: HPLC with a UV detector and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

-

Gradient: Start with a linear gradient from 10% B to 95% B over 15 minutes. This aggressive gradient is a standard starting point for method development with novel, potentially lipophilic compounds.

-

Detection: Monitor at 254 nm, a wavelength where the phenyl ring is expected to absorb.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to all other peaks. The goal is a purity level of ≥98% for subsequent studies.

Caption: Decision workflow for developing an HPLC purity method.

pKa Determination via Potentiometric Titration

Causality: The basicity of the pyrrolidine nitrogen is a critical parameter. It determines the extent of ionization at physiological pH, which directly impacts solubility, membrane permeability, and potential for salt formation. Potentiometric titration is a direct and reliable method for measuring this property.

-

Materials: Calibrated pH meter with a micro-electrode, auto-burette, 0.1 M HCl, 0.1 M KCl (for ionic strength), methanol or a similar co-solvent.

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a mixture of methanol and water (e.g., 50:50 v/v) containing 0.1 M KCl. The co-solvent is necessary to ensure the compound remains dissolved throughout the titration.

-

Titration: Titrate the solution with standardized 0.1 M HCl, recording the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point on the titration curve. For improved accuracy, use Gran plotting or derivative methods to precisely locate the equivalence point.

-

Validation: The experiment should be performed in triplicate to ensure reproducibility. The resulting pKa value is fundamental for designing solubility and formulation studies.

Aqueous Solubility via Shake-Flask Method (Thermodynamic Solubility)

Rationale: Thermodynamic solubility is the true equilibrium solubility of a compound and is a crucial parameter for preclinical development. The shake-flask method, though time-consuming, remains the definitive method for its determination.

-

Media Preparation: Prepare relevant aqueous buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.4 and buffers at pH 2.0 (simulating gastric fluid) and pH 5.0.

-

Procedure:

-

Add an excess amount of the solid compound to vials containing each buffer.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

-

Quantify the concentration of the dissolved compound in the filtrate using the previously developed and validated HPLC-UV method (Protocol 4.1.2).

-

-

Validation: The presence of solid material at the end of the experiment confirms that saturation was achieved. The measurement should be repeated at least three times for statistical validity.

Conclusion

The physicochemical characterization of this compound is a critical exercise for any research or development program utilizing this molecule. While public data is sparse, a systematic application of foundational analytical techniques provides the necessary framework for a comprehensive evaluation. By following the detailed protocols for structural confirmation (NMR, MS), purity assessment (HPLC), pKa determination (potentiometry), and solubility profiling (shake-flask), researchers can generate a robust and reliable data package. This information is indispensable for making informed decisions in medicinal chemistry, process development, and pharmaceutical formulation.

References

-

Pharmaffiliates. this compound. [Online] Available at: [Link][1]

-

PubChem, National Center for Biotechnology Information. this compound. [Online] Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Online] Available at: [Link][2]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Online] Available at: [Link][3]

-

Brereton, R. G. et al. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives & Contaminants. [Online] Available at: [Link][4]

-

He, Y. et al. Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition...via 1H NMR Spectroscopy. Molecules. [Online] Available at: [Link][5]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Pyrrolidine synthesis [organic-chemistry.org]

- 4. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of 1-(3-Chloro-2-methylphenyl)pyrrolidine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 1-(3-Chloro-2-methylphenyl)pyrrolidine, a substituted N-aryl pyrrolidine of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data, this document leverages established spectroscopic principles and data from analogous structures to present a detailed in-silico spectroscopic profile, encompassing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected analytical signature of this compound. The methodologies and interpretations within are designed to be a self-validating system, grounded in authoritative chemical literature.

Introduction

N-aryl pyrrolidines are a significant class of heterocyclic compounds widely encountered in bioactive molecules and pharmaceutical agents.[1] The specific substitution pattern on the aromatic ring and the nature of the pyrrolidine moiety are critical determinants of their biological activity. This compound presents a unique combination of a sterically hindered and electronically modified phenyl ring attached to a pyrrolidine nucleus. Accurate structural elucidation and characterization are paramount for its application in research and development. Spectroscopic techniques such as MS, IR, and NMR are indispensable tools for this purpose, providing unambiguous structural information. This guide outlines the predicted spectroscopic data for this molecule, offering a valuable reference for its synthesis and characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectrum of this compound would provide crucial information about its molecular weight and fragmentation pattern, aiding in its identification.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining the EI-mass spectrum would involve:

-

Sample Introduction: Introduction of a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph.

-

Ionization: Electron ionization at a standard energy of 70 eV.

-

Mass Analysis: Separation of the resulting ions based on their mass-to-charge ratio using a quadrupole or time-of-flight analyzer.

-

Detection: Detection of the ions to generate the mass spectrum.

Predicted Mass Spectrum Data

| Feature | Predicted m/z | Interpretation |

| Molecular Ion [M]⁺ | 195/197 | The two peaks in a ~3:1 ratio are characteristic of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes). |

| Base Peak | 125 | Predicted to be the most abundant fragment, arising from the cleavage of the pyrrolidine ring. |

| Major Fragments | 166/168, 140 | Resulting from characteristic fragmentation pathways. |

Interpretation and Predicted Fragmentation Pathway

The fragmentation of N-aryl pyrrolidines in EI-MS is often initiated by the ionization of the nitrogen atom.[2] For this compound, the molecular ion is expected at m/z 195 and 197, reflecting the isotopic abundance of chlorine.

The major predicted fragmentation pathways include:

-

α-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines.[3] This would lead to the loss of a C₂H₄ fragment (28 Da), resulting in a fragment ion at m/z 167/169.

-

Formation of the Benzylic Cation: Cleavage of the N-C bond of the pyrrolidine ring can lead to the formation of a stable benzylic-type cation. The primary fragmentation is predicted to be the loss of the pyrrolidine ring, leading to the formation of the 3-chloro-2-methylphenyl cation at m/z 125, which is anticipated to be the base peak.

-

Loss of a Chlorine Atom: Fragmentation involving the loss of a chlorine atom from the molecular ion would result in a fragment at m/z 160.

-

Loss of a Methyl Radical: Loss of the methyl group from the phenyl ring would lead to a fragment at m/z 180/182.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2970-2850 | Medium-Strong | Aliphatic C-H stretch (pyrrolidine and methyl) |

| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1470-1430 | Medium | CH₂ scissoring (pyrrolidine) |

| 1200-1000 | Strong | C-N stretch |

| 800-700 | Strong | C-Cl stretch |

| 850-750 | Strong | Aromatic C-H out-of-plane bending (OOP) |

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to show a combination of bands corresponding to the substituted aromatic ring and the pyrrolidine moiety.

-

Aromatic Region: The presence of the aromatic ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations in the 1600-1450 cm⁻¹ region.[4][5] The substitution pattern on the benzene ring (1,2,3-trisubstituted) is expected to give rise to specific out-of-plane C-H bending bands in the 850-750 cm⁻¹ region.[6]

-

Aliphatic Region: The C-H stretching vibrations of the pyrrolidine ring and the methyl group are expected to appear as strong bands in the 2970-2850 cm⁻¹ range.[7]

-

C-N and C-Cl Bonds: A strong absorption band corresponding to the C-N stretching vibration of the tertiary amine is expected in the 1200-1000 cm⁻¹ region. The C-Cl stretching vibration will likely appear as a strong band in the 800-700 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of the individual atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolution of approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard one-pulse experiment is used to obtain the proton spectrum.

-

¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to obtain the carbon spectrum, which simplifies the spectrum and provides information about the number of attached protons.

Predicted ¹H NMR Spectrum Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 | d | 1H | Ar-H |

| ~ 7.10 | t | 1H | Ar-H |

| ~ 6.95 | d | 1H | Ar-H |

| ~ 3.40 | t | 4H | N-CH₂ (pyrrolidine) |

| ~ 2.35 | s | 3H | Ar-CH₃ |

| ~ 2.00 | m | 4H | -CH₂-CH₂- (pyrrolidine) |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the pyrrolidine protons, and the methyl protons.

-

Aromatic Protons: The three protons on the substituted phenyl ring will appear in the aromatic region (~6.9-7.3 ppm). Due to the substitution pattern, they will likely appear as a doublet, a triplet, and another doublet, with coupling constants characteristic of ortho and meta coupling.

-

Pyrrolidine Protons: The four protons on the carbons adjacent to the nitrogen (N-CH₂) are expected to be deshielded and appear as a triplet around 3.40 ppm. The other four protons of the pyrrolidine ring (-CH₂-CH₂-) will be more shielded and appear as a multiplet around 2.00 ppm.

-

Methyl Protons: The three protons of the methyl group on the aromatic ring will appear as a sharp singlet around 2.35 ppm.

Predicted ¹³C NMR Spectrum Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | Ar-C (C-N) |

| ~ 135 | Ar-C (C-Cl) |

| ~ 132 | Ar-C (C-CH₃) |

| ~ 128 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 122 | Ar-CH |

| ~ 52 | N-CH₂ (pyrrolidine) |

| ~ 25 | -CH₂-CH₂- (pyrrolidine) |

| ~ 18 | Ar-CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (~120-150 ppm). The carbon attached to the nitrogen will be the most deshielded. The carbons bearing the chlorine and methyl groups will also have characteristic chemical shifts.

-

Pyrrolidine Carbons: The two carbons adjacent to the nitrogen will appear around 52 ppm, while the other two carbons of the pyrrolidine ring will be found further upfield, around 25 ppm.[8]

-

Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, predicted to be around 18 ppm.

Sources

- 1. researchgate.net [researchgate.net]

- 2. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectra-analysis.com [spectra-analysis.com]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

The Pyrrolidine Pharmacophore: Synthetic Architectures and Therapeutic Utility

[1][2][3][4][5][6][7]

Executive Summary: The "Privileged" sp³ Scaffold

In the landscape of modern drug discovery, the escape from "flatland"—the over-reliance on planar aromatic systems—has elevated the pyrrolidine ring to the status of a privileged scaffold . Unlike their six-membered counterparts (piperidines), pyrrolidines offer a unique combination of conformational restraint and vectoral diversity. They serve not merely as linkers but as critical stereochemical engines that drive binding affinity through specific "envelope" conformations.

This guide dissects the technical utility of novel pyrrolidine architectures, moving beyond basic synthesis to explore the causality between ring puckering, metabolic stability, and target residence time.

Synthetic Architectures: Beyond the Classical Approaches

While reductive amination remains a workhorse, it fails to access the stereochemical density required for high-affinity ligands. Modern workflows prioritize methodologies that install multiple chiral centers in a single operation.

The [3+2] Cycloaddition Paradigm

The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is the premier method for constructing highly substituted pyrrolidines.

-

Mechanism: Thermal or metal-catalyzed generation of a dipole from an imino-ester, followed by a concerted [3+2] addition.

-

Advantage: It allows for the simultaneous creation of up to four contiguous stereocenters.

-

Catalytic Control: Ag(I) and Cu(I) salts, often ligated with chiral phosphines (e.g., Feringa or Trost ligands), control the endo/exo selectivity, which dictates the substituent orientation relative to the ring pucker.

C(sp³)–H Functionalization

Direct functionalization of the pyrrolidine ring at the C2 or C3 position via transition metal catalysis (Pd, Ru) allows for late-stage diversification of the scaffold without de novo synthesis. This is critical for rapid SAR (Structure-Activity Relationship) cycling.

Visualization: Synthetic Workflow Logic

Figure 1: Mechanistic flow of the metal-catalyzed [3+2] cycloaddition for pyrrolidine construction.

Medicinal Chemistry Strategy: The "Pucker" Effect

The pyrrolidine ring is never planar; it exists in a dynamic equilibrium between two "envelope" conformations (C2-endo and C3-endo). Understanding this pseudorotation is vital for optimizing binding affinity.

-

Causality: Substituents on the ring prefer pseudo-equatorial positions to minimize steric strain.

-

Design Rule: To lock a pyrrolidine into a bioactive conformation, place bulky substituents (e.g., fluoro, methyl) at C3 or C4. For example, in DPP-4 inhibitors (like Saxagliptin), the nitrile group's orientation is stabilized by the specific ring pucker induced by the fused cyclopropane or bulky side chains.

-

Bioisosterism: The pyrrolidine nitrogen often mimics the basic center of proline, interacting with aspartic acid residues in GPCRs or proteases.

Comparative Physicochemical Properties[1][3]

| Property | Pyrrolidine (Cyclic) | Diethylamine (Acyclic) | Piperidine (6-Membered) | Impact on Drug Design |

| LogP | 0.46 | 0.81 | 0.84 | Lower lipophilicity improves solubility. |

| pKa | ~11.3 | ~11.0 | ~11.2 | High basicity; often requires modulation (e.g., amides). |

| Entropy | Low | High | Medium | Pre-organized shape reduces entropic penalty upon binding. |

| Fsp³ | 1.0 | 1.0 | 1.0 | High sp³ fraction correlates with clinical success. |

Experimental Protocol: Stereoselective [3+2] Cycloaddition

This protocol describes the synthesis of a highly substituted pyrrolidine core, typical for HCV or anti-viral lead generation.

Objective: Synthesis of exo-4-nitro-2,5-diphenylpyrrolidine-3-carboxylate.

Materials

-

Substrate A: Methyl benzylideneglycinate (1.0 equiv)

-

Substrate B: β-Nitrostyrene (1.1 equiv)

-

Catalyst: AgOAc (5 mol%)

-

Ligand: Chiral Phosphoramidite (5.5 mol%)

-

Base: Cs₂CO₃ (10 mol%)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology

-

Catalyst Formation: In a flame-dried Schlenk tube under N₂, dissolve AgOAc and the Chiral Phosphoramidite ligand in toluene. Stir at ambient temperature for 30 minutes to form the active chiral Lewis acid complex.

-

Dipole Generation: Add Methyl benzylideneglycinate and Cs₂CO₃ to the reaction vessel. The base facilitates the deprotonation of the α-carbon, generating the azomethine ylide species coordinated to the Ag(I) center.

-

Cycloaddition: Cool the mixture to -20°C to enhance diastereoselectivity. Add β-Nitrostyrene dropwise.

-

Note: Low temperature favors the exo pathway by destabilizing the steric clash in the endo transition state.

-

-

Monitoring: Monitor reaction progress via TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS until the imine starting material is consumed (typically 4-12 hours).

-

Quench & Isolation: Filter the mixture through a Celite pad to remove silver salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography. The diastereomeric ratio (dr) should be determined via ¹H NMR analysis of the crude mixture prior to separation.

Validation Criteria:

-

Yield: >85% is expected.[1]

-

Stereochemistry: >20:1 dr (exo:endo) and >95% ee (enantiomeric excess) verified by Chiral HPLC.

ADMET Profiling & Liability Management

Pyrrolidines possess specific metabolic liabilities that must be screened early.

Metabolic Soft Spots

The carbons alpha to the nitrogen (C2 and C5) are susceptible to oxidative metabolism by Cytochrome P450s (specifically CYP2D6 and CYP3A4), leading to ring opening or lactam formation.

-

Mitigation: Block these sites with gem-dimethyl groups or electron-withdrawing groups (e.g., CF₃) to reduce electron density and prevent radical abstraction.

hERG Inhibition Risks

Basic pyrrolidines, particularly those with lipophilic tails, can interact with the hERG potassium channel, leading to QT prolongation.

-

Mitigation: Reduce the pKa of the pyrrolidine nitrogen (e.g., convert to amide or sulfonamide) or introduce polar patches to disrupt hydrophobic binding in the hERG pore.

ADMET Logic Diagram

Figure 2: Strategic workflow for mitigating common pyrrolidine-associated ADMET risks.

References

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

-

National Institutes of Health (NIH). (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

American Chemical Society (ACS). (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction. Organic Letters. [Link]

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

A Multi-Pronged Strategy for the Pharmacological Target Deconvolution of 1-(3-Chloro-2-methylphenyl)pyrrolidine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of a small molecule's pharmacological target is the cornerstone of modern drug discovery, transforming a bioactive compound into a tool for understanding biology and a potential therapeutic agent. This guide presents a comprehensive, multi-phase strategy for the target deconvolution of 1-(3-Chloro-2-methylphenyl)pyrrolidine, a molecule built around the privileged pyrrolidine scaffold. Recognizing that no single method is definitive, we advocate for an integrated approach that begins with broad, computational predictions and systematically funnels candidates through rigorous experimental validation. This workflow is designed to maximize efficiency and confidence, combining in silico target fishing with state-of-the-art chemical proteomics and biophysical validation techniques. Each phase is built upon the principles of causality and self-validation, providing researchers with the rationale behind experimental choices and detailed protocols to ensure reproducibility. The ultimate goal is to move from a compound of interest to a validated target with a clear, testable hypothesis regarding its mechanism of action.

Introduction: Setting the Stage for Discovery

The Pyrrolidine Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in FDA-approved drugs and natural alkaloids stems from its unique structural and physicochemical properties.[2][3] The non-planar, sp3-hybridized nature of the ring allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[4] Pyrrolidine-containing molecules have demonstrated a vast range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects, highlighting the scaffold's versatility in drug design.[5][1]

Profile of this compound: An Investigational Compound

The subject of this guide, this compound (CAS No. 1020253-09-1), is a synthetic compound featuring the core pyrrolidine ring attached to a substituted phenyl group.[6] While its specific biological activity and targets are not yet defined, its structural components suggest potential for bioactivity. The substituted phenyl ring provides a handle for diverse interactions, including hydrophobic and halogen-bonding, while the pyrrolidine acts as a versatile anchor. A structurally related compound has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs), providing an initial, albeit distal, clue for hypothesis generation.[7]

The Imperative of Target Identification in Drug Discovery

Identifying the specific molecular target of a bioactive compound is a critical and complex stage in drug discovery.[8] This process, often termed target deconvolution or identification, provides the mechanistic foundation for a drug's therapeutic effects and potential toxicities. A validated target enables the development of robust assays for structure-activity relationship (SAR) studies, facilitates the discovery of biomarkers for patient stratification, and is essential for regulatory approval. The journey from a "hit" compound in a phenotypic screen to a clinical candidate is impossible without first answering the fundamental question: "What protein does this molecule bind to, and how does that interaction mediate a biological response?"[8]

Phase 1: In Silico Target Prediction and Hypothesis Generation

Rationale: A Cost-Effective First Pass

Before committing to resource-intensive laboratory experiments, computational, or in silico, methods provide a powerful and cost-effective strategy to generate an initial list of plausible protein targets.[9][10] These approaches leverage vast databases of known drug-target interactions and protein structures to predict potential binding partners for a novel compound based on its chemical structure.[9] This phase is not intended to provide a definitive answer but rather to build a data-driven foundation for focused experimental inquiry.

Methodologies for Computational Target Fishing

A dual-pronged computational approach, combining ligand-based and structure-based methods, is recommended to broaden the search space and increase the probability of identifying relevant targets.

-

2.2.1 Ligand-Based (Chemical Similarity) Prediction: This method operates on the principle that structurally similar molecules often share similar biological targets. The 2D structure of this compound is converted into a molecular fingerprint and compared against databases of compounds with known biological activities (e.g., ChEMBL, PubChem). Servers like SwissTargetPrediction or TargetHunter utilize this principle to predict a ranked list of potential targets.[11]

-

2.2.2 Structure-Based (Inverse Docking) Prediction: In this approach, the 3D conformation of the small molecule is computationally docked against a library of thousands of protein crystal structures.[12] Algorithms calculate a binding energy or score for each protein-ligand pair, and the top-scoring proteins are identified as potential targets. This method is particularly useful for identifying novel interactions that might be missed by similarity-based approaches.

Data Interpretation and Prioritization

The output from these methods will be a list of potential targets, which must be critically evaluated and prioritized.

| Predicted Target Class | In Silico Method | Score/Metric | Rationale for Prioritization |

| Ion Channels (e.g., nAChRs) | Ligand Similarity | High Tanimoto Score | Structural analogs show activity at nAChRs.[7] High priority for validation. |

| GPCRs (e.g., Dopamine/Serotonin) | Ligand Similarity | Moderate Tanimoto Score | The phenyl-pyrrolidine motif is common in CNS-active agents. |

| Kinases | Inverse Docking | Favorable Docking Score | The molecule may fit into ATP-binding pockets. Requires experimental confirmation. |

| Metabolic Enzymes | Ligand Similarity | Low Tanimoto Score | Lower priority, but retained for comprehensive analysis. |

Caption: Hypothetical summary of in silico target prediction results.

The next step involves synthesizing the findings. Targets that appear in the results of both ligand-based and structure-based methods should be considered high-priority candidates. Further prioritization can be achieved by cross-referencing the target list with disease-relevant pathways.

Caption: Workflow for in silico target prediction and hypothesis generation.

Phase 2: Experimental Target Identification via Chemical Proteomics

Rationale: Unbiased Discovery in a Biological Context

While in silico methods generate hypotheses, chemical proteomics provides a direct, unbiased approach to identify the molecular targets of a compound within a complex biological milieu, such as a cell lysate.[13][14] The cornerstone of this phase is affinity chromatography coupled with quantitative mass spectrometry (AC-MS), a powerful technique to physically isolate a compound's binding partners.[15]

Synthesis of an Affinity Probe: A Critical Prerequisite

To perform affinity chromatography, the compound of interest must be immobilized on a solid support (e.g., sepharose or magnetic beads). This requires the synthesis of a chemical probe, an analog of this compound that incorporates two key features:

-

A Linker: A flexible chain (e.g., polyethylene glycol or a long alkyl chain) is attached to a position on the molecule that is predicted to be non-essential for target binding.

-

A Reactive Handle: The linker terminates in a functional group (e.g., a carboxylic acid or an amine) that allows for covalent attachment to the chromatography resin.

It is crucial to first confirm that the synthesized probe retains the biological activity of the parent compound to ensure that the modification has not disrupted its ability to bind the target.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines the key steps for identifying binding partners from a cell lysate.

-

Probe Immobilization: Covalently couple the synthesized affinity probe to NHS-activated sepharose beads according to the manufacturer's protocol. Prepare control beads by blocking the reactive groups without adding the probe.

-

Lysate Preparation: Culture a relevant cell line (e.g., a human neuroblastoma line if CNS targets are suspected) and harvest the cells. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Clarify the lysate by high-speed centrifugation to remove insoluble debris.

-

Affinity Pulldown:

-

Incubate a portion of the cell lysate with the probe-immobilized beads.

-

In parallel, incubate another portion with the control beads (to identify non-specific binders).

-

For a competition control, incubate a third portion with the probe-immobilized beads in the presence of a molar excess of the free, unmodified this compound. Proteins that are competed off are more likely to be specific binders.

-

-

Washing: Wash the beads extensively with lysis buffer to remove proteins that are weakly or non-specifically bound. This step is critical for reducing background noise.

-

Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of the free compound.

-

Proteomic Analysis:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

-

Excise unique bands that appear in the probe lane but not the control lanes for in-gel digestion with trypsin.

-

For a more comprehensive analysis, perform in-solution digestion of the entire eluate, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Analyze the resulting peptide fragmentation data using a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.

-

Data Analysis and Hit Validation

A true binding partner should be significantly enriched on the affinity probe beads compared to the control beads and should show reduced binding in the presence of the free compound competitor. Quantitative proteomics is essential for this analysis.

| Protein ID | Abundance (Probe) | Abundance (Control) | Abundance (Competition) | Fold Enrichment | Status |

| P12345 | 1.5e7 | 1.2e4 | 2.1e5 | 1250x | High-Confidence Hit |

| Q67890 | 8.9e6 | 9.1e4 | 1.1e6 | 98x | High-Confidence Hit |

| P98765 | 2.4e8 | 1.9e8 | 2.2e8 | 1.3x | Non-specific Binder |

Caption: Example quantitative proteomics data from an AC-MS experiment.

Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

Phase 3: Orthogonal Approaches for Target Validation

Rationale: The Principle of Triangulation

Affinity-based methods are powerful but can sometimes yield false positives. Therefore, it is essential to validate putative hits from Phase 2 using orthogonal methods—techniques that rely on different physical or biological principles.[16] Confirmation of a target by two or more independent methods provides high confidence in the result.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that assesses target engagement in intact cells or lysates.[13] It is based on the principle that the binding of a small molecule often stabilizes its target protein, making it more resistant to thermal denaturation.

-

Cell Treatment: Treat intact cells (or cell lysate) with this compound or a vehicle control (e.g., DMSO).

-

Heating: Aliquot the treated samples and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a fixed time (e.g., 3 minutes). One aliquot is kept at room temperature as a non-heated control.

-

Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or, for proteome-wide analysis, mass spectrometry.

-

Interpretation: A specific ligand will cause a rightward shift in the melting curve of its target protein, indicating stabilization.

Protocol: Direct Binding Biophysical Assays

To confirm a direct, physical interaction between the compound and a purified recombinant version of the candidate protein, biophysical methods are the gold standard.

-

Surface Plasmon Resonance (SPR):

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

-

Binding: Flow solutions containing various concentrations of this compound over the chip.

-

Detection: A detector measures changes in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the protein.

-

Analysis: This real-time data can be used to calculate kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D), a direct measure of binding affinity.

-

-

Isothermal Titration Calorimetry (ITC):

-

Setup: Place the purified target protein in the sample cell of the calorimeter and the compound in the injection syringe.

-

Titration: Inject small aliquots of the compound into the protein solution.

-

Detection: The instrument measures the minute heat changes that occur upon binding (or dilution).

-

Analysis: The resulting data provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).

-

Phase 4: Elucidating Mechanism of Action in a Cellular Context

Rationale: From Binding to Function

Confirming that a compound binds to a target is only half the story. The ultimate goal is to understand how that binding event alters the protein's function and affects cellular pathways.

Target Engagement and Functional Modulation

Once a target is validated with high confidence, the next step is to develop an assay that measures its function.

-

If the target is an enzyme: Develop a biochemical assay to measure its catalytic activity. Test whether this compound acts as an inhibitor or an activator.

-

If the target is a receptor: Use a reporter gene assay or measure the levels of a downstream second messenger (e.g., cAMP) to determine if the compound is an agonist or antagonist.

-

If the target is part of a protein complex: Use co-immunoprecipitation to see if the compound disrupts or enhances the interaction between the target and its binding partners.

Downstream Pathway Analysis

To understand the broader cellular consequences of target engagement, treat a relevant cell model with the compound and analyze downstream changes using systems-level approaches.

-

Transcriptomics (RNA-Seq): Identifies changes in gene expression, revealing which signaling pathways are activated or suppressed.

-

Proteomics/Phosphoproteomics: Measures changes in protein abundance and phosphorylation status, providing a more direct readout of signaling pathway activity.

By integrating the results from functional and systems-level assays, a comprehensive picture of the compound's mechanism of action can be constructed.

Caption: Hypothetical signaling pathway modulated by the compound.

Summary and Forward Outlook

This guide has outlined a systematic, integrated strategy for the identification and validation of pharmacological targets for this compound. The workflow is designed to progress logically from broad, computational screening to high-confidence, multi-modal experimental validation, and finally to a mechanistic understanding of the compound's function. By combining in silico prediction, chemical proteomics, orthogonal biophysical validation, and cellular pathway analysis, researchers can effectively de-risk the drug discovery process and build a solid foundation for future lead optimization and preclinical development. The successful deconvolution of this compound's target will not only illuminate its therapeutic potential but will also provide a valuable chemical tool to probe novel aspects of human biology.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Krasavin, M. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

LCGC International. (2024). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. LCGC International. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

-

Sun, D., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry. [Link]

-

Das, S., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Biomedicines. [Link]

-

Singh, S., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Drug Discovery Today. [Link]

-

Sydow, D., et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

-

Wu, Z., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

-

Wu, Z., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

-

Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]

-

MtoZ Biolabs. (n.d.). Drug Target Identification Methods. MtoZ Biolabs. [Link]

-

Cerchia, C., et al. (2020). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

-

Cass, Q. B., & Almeida, F. G. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. [Link]

-

de Moraes, M. C., et al. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Chemspace. (2024). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

-

World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

-

MDPI. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. [Link]

-

ResearchGate. (n.d.). Known experimental techniques to identify drug targets. ResearchGate. [Link]

-

Afzal, A. M., et al. (2022). Recent Advances in In Silico Target Fishing. Molecules. [Link]

-

ACS Publications. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of Proteome Research. [Link]

-

UCL. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]

-

Al-Said, M. S. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry. [Link]

-

Sydow, D., et al. (2019). In Silico Target Prediction for Small Molecules. SpringerLink. [Link]

-

Dunayevskiy, Y., et al. (1999). Determining Affinity-Selected Ligands and Estimating Binding Affinities by Online Size Exclusion Chromatography/Liquid Chromatography−Mass Spectrometry. Journal of Combinatorial Chemistry. [Link]

-

Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 9. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. europeanreview.org [europeanreview.org]

- 14. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 15. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ucl.ac.uk [ucl.ac.uk]

A Technical Guide to Early ADMET Profiling of Substituted Pyrrolidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Early ADMET Profiling for Pyrrolidine-Based Drug Candidates

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural and physicochemical properties, including its capacity for hydrogen bonding and conformational flexibility, make it an attractive framework for designing novel therapeutics across diverse disease areas, from cancer to central nervous system disorders.[3][4] The versatility of the pyrrolidine scaffold allows for extensive synthetic modification, enabling chemists to fine-tune pharmacological activity.[3]

However, the ultimate success of a drug candidate hinges not only on its potency and selectivity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5] Poor pharmacokinetic properties are a leading cause of late-stage attrition in drug development.[6] Therefore, the early integration of ADMET profiling into the drug discovery process is not just advantageous but essential.[7][8] By identifying and mitigating potential liabilities at the hit-to-lead and lead optimization stages, research teams can focus resources on compounds with the highest probability of success, significantly reducing time and cost.[9][10]

This guide provides a comprehensive, technically-grounded framework for the early ADMET profiling of substituted pyrrolidine scaffolds. It is designed to empower researchers with the rationale behind experimental choices, detailed protocols for key in vitro assays, an introduction to complementary in silico methods, and a strategy for integrating these data streams to make informed decisions.

Part 1: Foundational Concepts in Early ADMET Profiling

Early ADMET screening involves a suite of assays designed to provide a preliminary assessment of a compound's drug-like properties.[9] The goal is not to definitively characterize the full pharmacokinetic profile, but rather to rank-order compounds and identify potential red flags that could derail a program.[9][11] For substituted pyrrolidines, the specific substitutions can dramatically alter physicochemical properties, which in turn govern their ADMET profiles.[3][12]

Key parameters to assess in early profiling include:

-

Solubility: A prerequisite for absorption. Poor solubility can lead to low bioavailability.

-

Permeability: The ability to cross biological membranes, such as the intestinal wall, is crucial for oral absorption.[13]

-

Metabolic Stability: The susceptibility of a compound to breakdown by metabolic enzymes, primarily in the liver, determines its half-life and potential for generating active or toxic metabolites.[14][15]

-

CYP450 Inhibition: Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions (DDIs).[16][17]

-

Cytotoxicity: Early identification of general toxicity is crucial for de-risking candidates.

The interplay of these properties is complex. For instance, increasing lipophilicity to improve permeability can sometimes decrease solubility and increase metabolic clearance. A multi-parametric approach is therefore essential for balanced lead optimization.[10]

Part 2: Core In Vitro ADMET Assays for Pyrrolidine Scaffolds

This section provides detailed methodologies for a tiered approach to in vitro ADMET screening. The assays are presented in a logical flow, starting from fundamental physicochemical properties and moving to more complex biological systems.

Kinetic Solubility Assay

Principle: This high-throughput assay measures the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution. It provides a rapid assessment of solubility under non-equilibrium conditions, which is often relevant to the initial stages of drug dissolution in vivo.

Experimental Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of each pyrrolidine derivative in 100% DMSO.

-

Assay Plate Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Filtration/Centrifugation: Centrifuge the plate to pellet any precipitate or use a filter plate to separate precipitated compound.

-

Quantification: Analyze the concentration of the compound remaining in the supernatant/filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing it to a standard curve prepared in a 50:50 acetonitrile:water mixture.

Data Interpretation:

-

High Solubility: > 100 µM

-

Moderate Solubility: 10 - 100 µM

-

Low Solubility: < 10 µM

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay is a non-cell-based, high-throughput method that models passive, transcellular permeability.[13] A filter plate is coated with a lipid-infused organic solvent (e.g., lecithin in dodecane), creating an artificial membrane that separates a donor compartment from an acceptor compartment.[18] This assay specifically assesses a compound's ability to diffuse across a lipid barrier, a key mechanism for intestinal absorption.[13]

Experimental Protocol:

-

Membrane Preparation: Gently add 5 µL of a 1% lecithin in dodecane solution onto the membrane of each well in a 96-well donor plate and allow it to impregnate the filter.[19]

-

Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).[19]

-

Donor Plate Preparation: Prepare the pyrrolidine test compounds in PBS (pH 7.4) at a concentration of 100 µM. Add 150-200 µL of the compound solution to each well of the lipid-coated donor plate.[19]

-

Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor wells. Incubate the assembly in a moisture-saturated chamber for 5 to 18 hours at room temperature.[13][20]

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Data Interpretation:

-

High Permeability: Papp > 5.0 x 10-6 cm/s

-

Moderate Permeability: Papp = 1.0 - 5.0 x 10-6 cm/s

-

Low Permeability: Papp < 1.0 x 10-6 cm/s

Caco-2 Permeability Assay

Principle: The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal absorption.[21] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[22][23] This assay can therefore measure both passive diffusion and active transport.

Caption: Caco-2 bidirectional permeability assay workflow.

Experimental Protocol:

-

Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for approximately 21 days to allow for differentiation and monolayer formation.[24]

-

Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[25]

-

Bidirectional Assay Setup:

-

A-to-B Transport (Absorption): Add the test compound (typically at 10 µM) to the apical (A) compartment.[21] The basolateral (B) compartment contains fresh buffer.

-

B-to-A Transport (Efflux): Add the test compound to the basolateral (B) compartment. The apical (A) compartment contains fresh buffer.

-

-

Incubation: Incubate the plates at 37°C for 2 hours.[21]

-